dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
Description
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium; chloride is a quaternary ammonium compound characterized by a dibutyl-substituted azanium (ammonium) core linked to a propyl chain. This chain is esterified with a 4-ethoxy-3-fluorobenzoyl group, introducing both aromatic and halogenated functionalities. The chloride counterion ensures charge neutrality.
Properties
CAS No. |
3829-92-3 |
|---|---|
Molecular Formula |
C20H33ClFNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)17-10-11-19(24-6-3)18(21)16-17;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
InChI Key |
QLHYGQJZPDLPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride typically involves multiple stepsThe final step involves the formation of the azanium ion and the addition of the chloride ion to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism by which dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
Target Compound :
- Core structure : Quaternary ammonium (azanium) with dibutyl substituents.
- Linker : 3-carbon propyl chain.
- Functional group : 4-ethoxy-3-fluorobenzoyl ester.
- Counterion : Chloride.
Analog 1 : Benzethonium Chloride (IUPAC: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium; chloride)
- Core structure : Quaternary ammonium with benzyl and dimethyl substituents.
- Linker : Ethoxy-ethyl chain.
- Functional group: Bulky 4-(2,4,4-trimethylpentan-2-yl)phenoxy group.
- Counterion : Chloride.
- Comparison : Benzethonium chloride’s extended ethoxy chain and bulky aromatic group enhance surfactant properties, whereas the target compound’s fluorinated benzoyl group may improve antimicrobial efficacy due to fluorine’s electronegativity .
Analog 2 : 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Core structure : Quaternary ammonium with dimethoxyphenyl substituents.
- Linker : Carbamoyl-propyl chain.
- Functional group : Dual 3,4-dimethoxyphenyl groups.
- Counterion : Chloride.
- Comparison: The carbamoyl linker and methoxy groups in this analog promote hydrogen bonding and crystallinity, as evidenced by its monoclinic crystal system (space group P21/c) . In contrast, the target compound’s ester linkage and fluorine atom may reduce crystallinity but increase hydrolytic stability.
Analog 3 : Bunitrolol Hydrochloride (tert-Butyl-[3-(2-cyanophenoxy)-2-hydroxypropyl]azanium; chloride)
- Core structure : Quaternary ammonium with tert-butyl substituent.
- Linker : Hydroxypropyl chain.
- Functional group: 2-cyanophenoxy group.
- Counterion : Chloride.
- Comparison: Bunitrolol’s cyanophenoxy and hydroxyl groups are critical for its β-blocker activity, while the target compound’s ethoxy-fluorobenzoyl group may favor non-cardiac applications, such as topical formulations .
Physicochemical and Application-Based Comparisons
| Property | Target Compound | Benzethonium Chloride | Bunitrolol Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | 448.09 g/mol | 337.85 g/mol |
| Aromatic Substituent | 4-Ethoxy-3-fluorobenzoyl | 4-(2,4,4-trimethylpentan-2-yl)phenyl | 2-cyanophenoxy |
| Key Functional Groups | Fluorinated ester | Ether, branched alkyl | Nitrile, hydroxyl |
| Potential Applications | Antimicrobials, surfactants | Disinfectants, preservatives | Cardiovascular drugs |
| Solubility | Moderate in polar solvents (est.) | High in water and ethanol | Low in water, high in DMSO |
Fluorinated vs. Non-Fluorinated Analogs
The target compound’s 3-fluorine atom distinguishes it from non-halogenated analogs like the dimethoxyphenyl derivative . However, fluorinated compounds may exhibit higher environmental persistence compared to non-fluorinated analogs, as seen in perfluorinated compounds (e.g., [70225-20-6] in ) .
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